4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile
CAS No.:
Cat. No.: VC18037608
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile -](/images/structure/VC18037608.png)
Specification
Molecular Formula | C7H8N4 |
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Molecular Weight | 148.17 g/mol |
IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile |
Standard InChI | InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-2,5H2 |
Standard InChI Key | DDZZYHQVGWPPDX-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=C(C=N2)C#N)CN1 |
Introduction
Structural Characteristics and Molecular Properties
The compound features a fused pyrazolo[1,5-a]pyrazine core, where the pyrazine ring is partially saturated (tetrahydro), and a carbonitrile (-CN) group is substituted at position 3. The molecular formula is C₇H₇N₅, with a molecular weight of 161.17 g/mol. Key structural attributes include:
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Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms.
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Partially Saturated Pyrazine Ring: A six-membered ring with two nitrogen atoms, reduced at the 4,5,6,7 positions to introduce four hydrogen atoms.
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Carbonitrile Substituent: Positioned at C3, this electron-withdrawing group enhances reactivity and influences intermolecular interactions .
Spectroscopic Characterization:
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IR Spectroscopy: A sharp absorption band near 2,200 cm⁻¹ confirms the presence of the nitrile group .
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¹H NMR: Protons on the saturated pyrazine ring resonate as multiplet signals between δ 1.8–3.2 ppm, while aromatic protons on the pyrazole ring appear at δ 7.1–7.9 ppm .
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¹³C NMR: The carbonitrile carbon is observed near δ 115–120 ppm, with pyrazole carbons spanning δ 140–160 ppm .
Synthetic Methodologies
Core Scaffold Construction
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation strategies. A scalable five-step protocol, adapted from recent work, proceeds as follows :
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Formation of Pyrazole-5-carboxylic Acid: Reacting hydrazine derivatives with β-keto esters yields substituted pyrazole-5-carboxylic acids.
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Amination with Aminoacetals: Condensation with aminoacetals introduces the piperazine-like ring system.
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Cyclization and Reduction: Acid-catalyzed cyclization followed by selective reduction generates the tetrahydro-pyrazine moiety.
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Carbonitrile Introduction: A nucleophilic substitution or cyanation step installs the -CN group at position 3 using reagents like CuCN or KCN .
Key Reaction Parameters:
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Solvent: Ethanol/water mixtures improve regioselectivity.
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Catalysts: Triethylamine facilitates deprotonation during cyclization.
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Yield: Optimized conditions report yields of 65–75% for the final carbonitrile derivative .
Industrial-Scale Considerations
Industrial production emphasizes cost efficiency and purity:
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High-Performance Liquid Chromatography (HPLC): Achieves >98% purity for pharmaceutical-grade material .
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Continuous Flow Systems: Enhance reaction control and scalability for large batches .
Physicochemical Properties
Property | Value/Range | Method of Determination |
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Molecular Weight | 161.17 g/mol | HRMS |
Melting Point | 210–215°C | Differential Scanning Calorimetry |
Solubility | Sparingly soluble in water; soluble in DMSO, ethanol | Shake-flask method |
LogP (Partition Coefficient) | 1.2 ± 0.3 | Reversed-phase HPLC |
The carbonitrile group contributes to moderate lipophilicity, facilitating membrane permeability in biological systems .
Comparative Analysis with Structural Analogs
The carbonitrile group’s electron-withdrawing nature enhances binding affinity to enzymatic targets compared to carboxylate analogs .
Future Directions and Applications
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Drug Development: As a bifunctional scaffold, modifications at C3 and N1 could yield dual-action therapeutics targeting viral and inflammatory pathways.
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Agricultural Chemistry: Nitrile-containing heterocycles show promise as fungicides and herbicides.
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Material Science: Conjugated derivatives may serve as ligands in catalytic systems or optoelectronic materials.
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